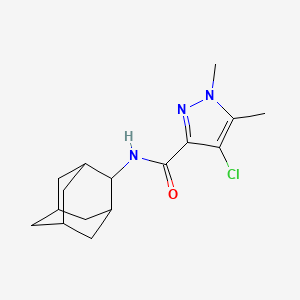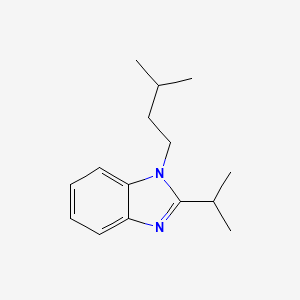
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of adamantane derivatives and has been found to possess several interesting properties that make it a promising candidate for various research applications.
Wirkmechanismus
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide acts as an agonist for the metabotropic glutamate receptor, which is a G protein-coupled receptor that is involved in several important physiological processes. When N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide binds to this receptor, it activates a signaling cascade that ultimately leads to the modulation of synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to modulate several important physiological processes, including synaptic plasticity, learning, and memory. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is its selectivity for the metabotropic glutamate receptor, which makes it a useful tool for studying the physiological processes that are modulated by this receptor. However, one of the limitations of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is its relatively low potency, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide. One possible direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another possible direction is to investigate its potential as a tool for studying the physiological processes that are modulated by the metabotropic glutamate receptor. Finally, further research could be conducted to improve the potency and selectivity of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, which could make it a more useful tool for scientific research.
Synthesemethoden
The synthesis of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 2-adamantanone with hydrazine hydrate, followed by the addition of chloroacetyl chloride and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide. The resulting product is then purified through recrystallization to obtain pure N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major applications of N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is in the field of neuroscience, where it is used as a selective agonist for the metabotropic glutamate receptor. N-2-adamantyl-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to modulate the activity of this receptor, which is involved in several important physiological processes, including synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-8-13(17)15(19-20(8)2)16(21)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,3-7H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDCAWFRXZOHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5756055.png)

![1-benzyl-3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5756067.png)



![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)
![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)

![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)